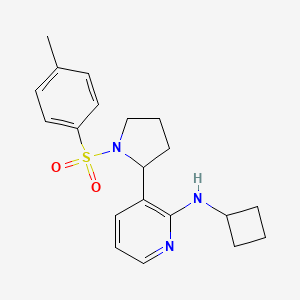
N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé présente un cycle pyridine substitué par un groupe cyclobutyle et un groupe pyrrolidine tosylé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à cycliser un précurseur approprié, tel qu'une bromocétone, avec la 2-aminopyridine dans des conditions spécifiques. La réaction peut être favorisée par des réactifs tels que l'iode (I2) et l'hydroperoxyde de tert-butyle (TBHP) dans le toluène, ce qui facilite la rupture de la liaison C–C et la formation ultérieure de l'amide souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions de réaction peuvent améliorer le rendement et la pureté. Les processus de fabrication en vrac nécessitent souvent un contrôle strict de la température, de la pression et des concentrations de réactifs pour garantir une qualité de produit constante .
Analyse Des Réactions Chimiques
Types de réactions
La N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyridine ou du groupe tosyle, à l'aide de réactifs tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Réactifs et conditions courants
Oxydation : H2O2, KMnO4, conditions acides ou basiques.
Réduction : LiAlH4, NaBH4, conditions anhydres.
Substitution : NaOMe, KOtBu, solvants aprotiques polaires.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés N-oxyde, tandis que la réduction peut produire des dérivés amine. Les réactions de substitution peuvent conduire à divers dérivés fonctionnalisés de la pyridine ou de la pyrrolidine .
Applications De Recherche Scientifique
La N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques .
Mécanisme D'action
The mechanism of action of N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
Amides de N-(pyridin-2-yl) : Ces composés partagent le noyau pyridine et présentent des activités biologiques similaires.
Imidazo[1,2-a]pyridines : Ces dérivés ont un cycle imidazole fusionné et sont connus pour leurs propriétés médicinales.
Thiazolo[4,5-b]pyridines : Ces composés présentent un cycle thiazole fusionné au noyau pyridine et possèdent des activités pharmacologiques diverses.
Unicité
La N-Cyclobutyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine est unique en raison de la présence des groupes cyclobutyle et tosylpyrrolidine, qui confèrent des propriétés chimiques et biologiques distinctes. Ces groupes fonctionnels améliorent son potentiel en tant qu'échafaudage polyvalent pour le développement de médicaments et les applications en science des matériaux .
Propriétés
Formule moléculaire |
C20H25N3O2S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-cyclobutyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H25N3O2S/c1-15-9-11-17(12-10-15)26(24,25)23-14-4-8-19(23)18-7-3-13-21-20(18)22-16-5-2-6-16/h3,7,9-13,16,19H,2,4-6,8,14H2,1H3,(H,21,22) |
Clé InChI |
UUBLSWKWZKCIJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


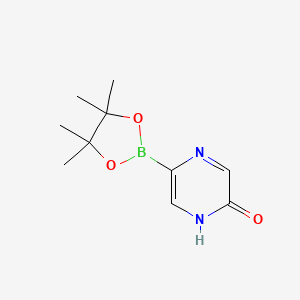



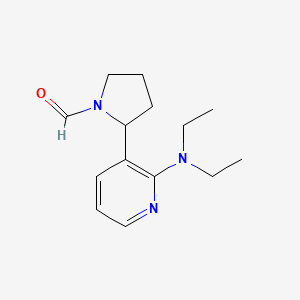
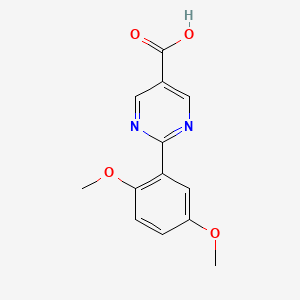
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11808074.png)
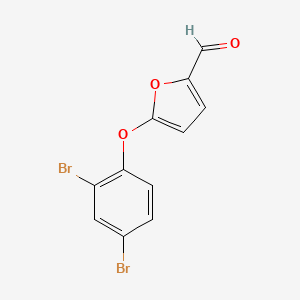
![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)


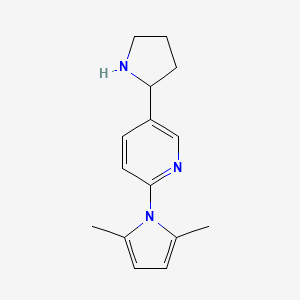

![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
